molecular formula C20H22BrNO2 B2853242 (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1797726-81-8

(4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No. B2853242
CAS RN: 1797726-81-8
M. Wt: 388.305
InChI Key: JOMOYCNFCKSGQJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, also known as BMA, is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential use in scientific research applications due to its unique chemical properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of using (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are many potential future directions for the study of (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, including further investigation of its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved activity against cancer cells. Additionally, (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone may have potential applications in other areas of medicinal chemistry, such as the treatment of other diseases or the development of new drug delivery systems.

Synthesis Methods

The synthesis of (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the resulting intermediate with 1-azepanemethanamine.

Scientific Research Applications

(4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone has been studied extensively for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

(4-bromophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-24-19-11-7-15(8-12-19)17-4-2-3-13-22(14-17)20(23)16-5-9-18(21)10-6-16/h5-12,17H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOYCNFCKSGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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